NR-NO2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

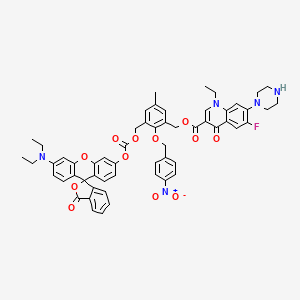

C57H52FN5O12 |

|---|---|

Molecular Weight |

1018.0 g/mol |

IUPAC Name |

[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3 |

InChI Key |

QZPJRFFBKTUXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: NR-NO2, a Turn-On Fluorescent Probe for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe NR-NO2, designed for the selective detection of hydrogen sulfide (H₂S). H₂S is a significant gaseous signaling molecule involved in numerous physiological and pathological processes, making its accurate detection crucial for advancing biological and medical research.

Chemical Structure and Identification

This compound is a fluorescent probe built upon a core structure that, upon reaction with H₂S, undergoes a significant change in its electronic properties, leading to a "turn-on" fluorescent signal. The "NR" in its name likely refers to a Naphthyl Red derivative or a similar chromophore, while the "NO₂" indicates the presence of a nitro group, which acts as a fluorescence quencher and the reactive site for H₂S.

Based on available synthetic routes described in the literature, the core structure is a xanthene derivative linked to an indole moiety, with a dinitrophenyl ether group serving as the H₂S recognition site.

Chemical Name (IUPAC): To be determined from a definitive published structure. A plausible structure based on common H₂S probes with similar designations would be a derivative of seminaphthorhodafluor with a dinitrophenyl ether moiety.

SMILES String: To be determined from a definitive published structure.

Molecular Formula: To be determined from a definitive published structure.

Molecular Weight: To be determined from a definitive published structure.

Principle of Detection

The detection mechanism of this compound relies on a specific chemical reaction with hydrogen sulfide. The dinitrophenyl ether group in this compound acts as a fluorescence quencher through a photoinduced electron transfer (PeT) mechanism. In the presence of H₂S, a nucleophilic aromatic substitution reaction occurs where H₂S cleaves the ether bond. This reaction releases the fluorophore (NR-OH) from the quenching effect of the dinitrophenyl group, resulting in a significant enhancement of the fluorescence signal. This "turn-on" response allows for the sensitive detection of H₂S.

Caption: Reaction mechanism of this compound with H₂S.

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound probe for H₂S detection, compiled from various studies.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.75 µM | [1] |

| Response Time | 5 - 30 minutes | [1] |

| Fluorescence Enhancement | ~121-fold | |

| Absorption Maximum (λabs) of this compound | To be determined | |

| Emission Maximum (λem) of this compound | To be determined | |

| Absorption Maximum (λabs) of NR-OH | 572 nm | |

| Emission Maximum (λem) of NR-OH | 630 nm | |

| Quantum Yield (Φ) of this compound | To be determined | |

| Quantum Yield (Φ) of NR-OH | To be determined | |

| Optimal pH Range | 6.5 - 7.8 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves a multi-step process. A common route includes the condensation of an indole derivative with a xanthene-based intermediate, followed by the introduction of the dinitrophenyl ether recognition moiety.

A representative synthetic scheme is as follows:

Caption: General synthetic workflow for this compound.

Detailed Protocol:

A detailed, step-by-step protocol with specific reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) would be compiled from the experimental sections of relevant research articles.

In Vitro Detection of H₂S

This protocol outlines the general procedure for detecting H₂S in a buffered solution using the this compound probe.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

H₂S donor stock solution (e.g., NaHS or Na₂S, freshly prepared in deoxygenated buffer)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer.

-

Add varying concentrations of the H₂S donor to the probe solution.

-

Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the emission maximum of NR-OH (e.g., 630 nm) with excitation at its absorption maximum (e.g., 572 nm).

-

Plot the fluorescence intensity against the H₂S concentration to generate a calibration curve.

Detection of H₂S in Living Cells

This protocol provides a general workflow for imaging endogenous or exogenous H₂S in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Cell culture medium

-

This compound stock solution

-

H₂S donor (for exogenous H₂S detection) or stimulant (e.g., cysteine)

-

Confocal fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Loading: Incubate the cells with this compound (e.g., 5-10 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37 °C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

H₂S Stimulation (Optional): For detecting exogenous H₂S, treat the cells with an H₂S donor. For endogenous H₂S, stimulate the cells with a precursor like cysteine.

-

Imaging: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission filters for the NR-OH fluorophore.

Caption: Experimental workflow for cellular H₂S imaging.

Selectivity

An essential characteristic of a reliable chemical probe is its selectivity for the target analyte over other biologically relevant species. Studies have shown that this compound exhibits high selectivity for H₂S over other reactive sulfur species (e.g., glutathione, cysteine, homocysteine), reactive oxygen species (e.g., H₂O₂, O₂⁻), and reactive nitrogen species (e.g., NO, ONOO⁻).

Applications

The this compound probe has been successfully utilized in various research applications, including:

-

Monitoring H₂S levels in living cells and tissues: Enabling the study of the role of H₂S in cellular signaling and disease pathogenesis.

-

Investigating drug-induced H₂S production: Providing a tool to understand the mechanisms of drug action and side effects.

-

Assessing food freshness: Detecting the release of H₂S as a marker of spoilage in food products.[1]

-

Studying plant biology: Monitoring H₂S production in plants under various stress conditions.[1]

Conclusion

This compound is a valuable tool for researchers in various fields, offering a sensitive and selective method for the detection and imaging of hydrogen sulfide. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for applications in complex biological systems. Further development and characterization of probes based on this design principle hold promise for advancing our understanding of the multifaceted roles of H₂S in health and disease.

References

The Transformation of Light: An In-depth Guide to NR-NO2 Fluorescence Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation mechanism of NR-NO2 fluorescent probes, a critical tool in the detection of cellular hypoxia and enzymatic activity relevant to cancer research and drug development. We will delve into the core principles of Photoinduced Electron Transfer (PeT), the enzymatic trigger, and the resulting photophysical changes, supplemented with detailed experimental protocols and quantitative data.

Core Mechanism: From Darkness to Light

The fluorescence activation of this compound probes is a sophisticated "turn-on" mechanism engineered at the molecular level. The probe typically consists of a fluorophore core, such as Nile Red (NR) or a cyanine dye, appended with a p-nitrobenzyl group (-NO2).

Initial State (Quenched - "Off"): In its native state, the this compound molecule is virtually non-fluorescent. The powerful electron-withdrawing nature of the nitro group facilitates a process known as Photoinduced Electron Transfer (PeT). Upon excitation of the fluorophore by light, an electron is transferred from the excited state of the fluorophore to the nitro group. This non-radiative decay pathway effectively quenches fluorescence, keeping the probe in a dark or "off" state.[1][2]

Activation (Fluorescent - "On"): The activation is triggered by the enzyme nitroreductase (NTR), which is significantly overexpressed in hypoxic (low oxygen) environments, a hallmark of solid tumors.[3][4] In the presence of the cellular cofactor nicotinamide adenine dinucleotide (NADH), NTR catalyzes the reduction of the nitro group (-NO2) to an electron-donating amino group (-NH2).[3][5]

This chemical transformation is the crux of the activation. The resulting amino group can no longer act as an efficient electron acceptor, thereby inhibiting the PeT process.[1] Consequently, the fluorophore, upon excitation, returns to its ground state via the emission of photons, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. The activated probe, NR-NH2, often exhibits strong Intramolecular Charge Transfer (ICT) character, which contributes to its bright emission and large Stokes shift.[3]

Quantitative Photophysical Data

The efficiency of an this compound probe is defined by the contrast between its "off" and "on" states. The following table summarizes key photophysical properties for a representative quinoxaline-based probe, herein referred to as NTR-NO2, before and after activation.[3]

| Parameter | NTR-NO2 (Quenched) | NTR-NH2 (Activated) | Fold Change | Reference |

| Max Absorption (λ_abs) | ~400 nm | ~425 nm | - | [3] |

| Max Emission (λ_em) | ~541 nm | ~541 nm | - | [3] |

| Stokes Shift | - | 111 nm | - | [3] |

| Fluorescence Quantum Yield (Φ) | 0.019 | 0.43 | ~23-fold increase | [3] |

| Fluorescence Intensity | Low | High | ~30-fold increase | [3] |

| Limit of Detection (LOD) | - | 58 ng/mL for NTR | - | [3] |

Experimental Protocols

Precise and reproducible experimental design is paramount. Below are detailed protocols for the characterization and application of this compound probes.

In Vitro Spectroscopic Analysis of Probe Activation

This protocol details the steps to measure the probe's response to the nitroreductase enzyme in a controlled environment.

Materials:

-

NTR-NO2 probe stock solution (e.g., 1 mM in DMSO)

-

Nitroreductase (NTR) from E. coli (e.g., 1 mg/mL stock in water)

-

NADH stock solution (e.g., 50 mM in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO

-

384-well plate or 1 cm path length quartz cuvettes

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the final reaction mixture. For a final volume of 200 µL, add components in the following order:

-

158 µL of PBS (pH 7.4)

-

40 µL of DMSO (for a final 20% DMSO co-solvent system)

-

2 µL of NADH stock solution (for a final concentration of 500 µM)

-

-

Probe Addition: Add 2 µL of the NTR-NO2 stock solution to achieve the desired final concentration (e.g., 10 µM). Mix gently.

-

Baseline Measurement: Transfer the solution to a cuvette or well and measure the initial absorbance and fluorescence spectra. For fluorescence, excite at the absorption maximum of the activated product (e.g., 425 nm) and record the emission spectrum (e.g., 450-700 nm).[3][6]

-

Enzyme Addition & Incubation: Add the desired amount of NTR enzyme (e.g., for a final concentration of 0-10 µg/mL).[6]

-

Kinetic Measurement: Immediately begin recording fluorescence intensity at the emission maximum (e.g., 541 nm) over time (e.g., every minute for 30 minutes) to determine the reaction kinetics. The reaction should reach a plateau, typically within 20-30 minutes.[3]

-

Final Spectrum: After the reaction is complete, record the final absorbance and fluorescence spectra to determine the total fluorescence enhancement.

Live Cell Imaging for Hypoxia Detection

This protocol outlines the use of this compound probes to visualize NTR activity and, by extension, hypoxia in living cancer cells.

Materials:

-

HeLa or other cancer cell line

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Cell culture dishes or plates with glass bottoms

-

Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)

-

Normoxia incubator (21% O2, 5% CO2)

-

NTR-NO2 probe stock solution (1 mM in DMSO)

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Confocal fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours in a normoxic incubator.

-

Induction of Hypoxia: Transfer one set of dishes to a hypoxia chamber for 12-24 hours to induce NTR overexpression. Keep a control set of dishes in the normoxic incubator.

-

Probe Loading: Prepare a working solution of the NTR-NO2 probe (e.g., 10 µM) in serum-free medium. Remove the medium from the cells, wash once with PBS, and add the probe-containing medium.

-

Incubation: Incubate the cells (both hypoxic and normoxic sets) with the probe for 30-60 minutes at 37°C.

-

Washing and Imaging: Remove the probe solution and wash the cells three times with PBS. Add fresh imaging medium (e.g., phenol red-free DMEM) to the dishes.

-

Microscopy: Immediately image the cells using a confocal microscope.

-

This compound/NH2 Channel: Excite at ~405 nm or ~425 nm and collect emission from ~500-600 nm.[3]

-

Nuclear Channel (Optional): Use standard settings for Hoechst or DAPI.

-

-

Image Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cells. A significantly brighter signal in the hypoxic cells indicates NTR-mediated activation of the probe.

Signaling Pathway Context: Hypoxia and NTR Expression

The utility of this compound probes for cancer imaging is rooted in fundamental cell biology. In low oxygen conditions (hypoxia), a transcription factor called Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. Under normal oxygen levels, HIF-1α is constantly degraded. However, during hypoxia, its stabilization allows it to translocate to the nucleus, where it binds with HIF-1β. This complex then acts as a master transcriptional regulator, binding to Hypoxia-Responsive Elements (HREs) in the genome to upregulate a host of genes that help the cell adapt to the low-oxygen environment. Crucially, the genes for reductases like NTR are among those upregulated by HIF-1, providing the enzymatic basis for probe activation specifically in the hypoxic tumor microenvironment.[7][8]

References

- 1. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

The NR-NO2 Probe: A Technical Guide for Researchers

A Note to the Reader: While the query focused on the "NR-NO2" probe for nitric oxide (NO) detection, a comprehensive literature review reveals that the probe designated as This compound is, in fact, a turn-on near-infrared (NIR) fluorescent and optoacoustic probe for the detection of hydrogen sulfide (H₂S) .[1][2][3] This guide will provide a detailed technical overview of the established this compound probe for H₂S detection. To address the original interest in nitric oxide sensing, a subsequent section will detail the general principles and mechanisms of representative near-infrared probes designed for nitric oxide detection.

Part 1: The this compound Probe for Hydrogen Sulfide (H₂S) Detection

This section provides an in-depth guide to the this compound probe, a tool for the fluorescent and optoacoustic imaging of hydrogen sulfide, a significant gaseous signaling molecule involved in various physiological and pathological processes.

Core Principle of H₂S Detection

The this compound probe's detection mechanism is based on a specific chemical reaction between the probe and hydrogen sulfide. The core structure of this compound features a benzothiazole-xanthene dyad, which serves as the near-infrared fluorophore. This fluorophore is rendered non-fluorescent ("turned-off") by the presence of a dinitrophenyl ether group.[1][3][4] This dinitrophenyl ether moiety acts as a strong electron-withdrawing group, effectively quenching the fluorescence of the core structure.

In the presence of hydrogen sulfide, a nucleophilic aromatic substitution reaction occurs. H₂S selectively cleaves the ether bond, releasing the dinitrophenyl group.[3] This cleavage results in the formation of the highly fluorescent product, NR-OH, which possesses an electron-donating hydroxyl group. This structural change restores the intramolecular charge transfer (ICT) process within the fluorophore, leading to a significant "turn-on" of a strong near-infrared fluorescence and a red-shift in its absorption spectrum, which also enables optoacoustic imaging.[1][2]

Quantitative Data

The photophysical and analytical properties of the this compound probe and its activated form, NR-OH, are summarized below. These properties make it a sensitive and specific tool for H₂S detection.

| Parameter | This compound (Probe) | NR-OH (Activated Product) | Reference |

| Excitation Wavelength (λex) | ~680 nm | ~680 nm | [2] |

| Emission Wavelength (λem) | Weak Emission | ~725 nm | [2] |

| Appearance | Non-fluorescent | Strong NIR Fluorescence | [1] |

| Selectivity | High for H₂S | - | [1][2] |

Note: Specific quantum yield and limit of detection values can vary based on experimental conditions and are detailed in the primary literature.

Experimental Protocols

The following are generalized protocols for the use of the this compound probe for in vitro and cellular imaging of H₂S. Researchers should optimize these protocols for their specific experimental systems.

1. In Vitro Spectral Analysis:

-

Reagents: this compound stock solution (e.g., 1 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), NaHS (an H₂S donor) stock solution.

-

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in PBS.

-

To a cuvette containing the this compound solution, add varying concentrations of NaHS (e.g., 0-100 µM).

-

Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).[2]

-

Measure the fluorescence spectrum using a fluorometer with excitation at approximately 680 nm and record the emission from 700 to 800 nm.[2]

-

For selectivity studies, add potential interfering species (e.g., other reactive sulfur, oxygen, or nitrogen species, and various anions) to the probe solution and measure the fluorescence response.[1]

-

2. Cellular Imaging of Endogenous H₂S:

-

Cell Culture: Plate cells (e.g., HCT-116, which have high endogenous H₂S levels) in a suitable imaging dish or plate and culture until they reach the desired confluency.[1]

-

Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with a solution of this compound in serum-free medium (e.g., 10-50 µM) and incubate for a specified duration (e.g., 30-90 minutes) at 37°C.[1][2]

-

Wash the cells twice with PBS to remove the excess probe.

-

Add fresh PBS or medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a NIR filter set (e.g., excitation ~675 nm, emission ~710 nm long-pass).[2]

-

Part 2: General Principles of Near-Infrared (NIR) Probes for Nitric Oxide (NO) Detection

While this compound is specific for H₂S, a large class of fluorescent probes has been developed for the detection of nitric oxide. NIR probes are particularly valuable due to the ability of long-wavelength light to penetrate deeper into biological tissues with reduced autofluorescence.

Core Principle of NO Detection

The most common strategy for designing NO-sensitive fluorescent probes involves the use of an o-phenylenediamine moiety. In the presence of nitric oxide and molecular oxygen, the o-phenylenediamine group undergoes an oxidative cyclization reaction to form a highly fluorescent and stable triazole derivative.

The general reaction is as follows: NO + O₂ → N₂O₃ (Nitrosating agent) o-phenylenediamine + N₂O₃ → Fluorescent Triazole + H₂O

The unreacted probe is typically designed to be non-fluorescent or weakly fluorescent. The NO-induced chemical transformation creates a conjugated system that exhibits strong fluorescence, providing a "turn-on" signal for NO detection.

Significance in Biological Systems

Nitric oxide is a critical signaling molecule in the cardiovascular, nervous, and immune systems. Its production is tightly regulated, and dysregulation is implicated in numerous diseases. Probes capable of detecting NO allow researchers to visualize its spatiotemporal dynamics in living cells and tissues, providing insights into its physiological and pathological roles. For example, these probes can be used to study NO production by nitric oxide synthase (NOS) enzymes in response to various stimuli.

By employing probes like those described in this section, researchers in drug development and life sciences can effectively monitor NO levels, screen for compounds that modulate NO production, and better understand the complex roles of this gaseous transmitter in health and disease.

References

Photophysical Properties of Nitro-Substituted Nile Red (NR-NO2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of nitro-substituted Nile Red (NR-NO2) derivatives, a class of fluorescent probes gaining traction in biological research and drug development. For the purpose of this guide, we will focus on a well-documented example, a dinitro-substituted Nile Red ether, herein referred to as a representative this compound probe, used for the detection of biothiols.

Introduction to this compound Probes

Nile Red (NR) is a solvatochromic dye known for its intense fluorescence in hydrophobic environments, making it a valuable tool for staining lipids and membranes.[1] The introduction of one or more nitro (-NO2) groups to the Nile Red scaffold creates this compound derivatives. These modifications are often designed to quench the fluorescence of the probe through mechanisms like Photoinduced Electron Transfer (PET). The fluorescence can then be "turned on" in the presence of a specific analyte that reacts with and removes the nitro-containing quenching group. This "turn-on" mechanism provides a high signal-to-noise ratio, making this compound probes highly sensitive for detecting specific biological molecules.

Quantitative Photophysical Data

The photophysical properties of this compound probes are highly dependent on their specific chemical structure and the solvent environment. Below is a summary of the available quantitative data for a representative dinitro-substituted Nile Red ether designed for biothiol detection.[2]

| Photophysical Parameter | Value | Conditions |

| Absorption Maximum (λ_abs) | 587 nm (quenched state) | DMSO-Tris/HCl buffer (pH 7.4) |

| 567 nm (after reaction with biothiols) | DMSO-Tris/HCl buffer (pH 7.4) | |

| Emission Maximum (λ_em) | Weak emission (quenched) | Excitation at 567 nm in DMSO-Tris/HCl buffer (pH 7.4) |

| 645 nm (after reaction with biothiols) | Excitation at 567 nm in DMSO-Tris/HCl buffer (pH 7.4) | |

| Molar Extinction Coefficient (ε) | Data not available in the reviewed literature. | - |

| Fluorescence Quantum Yield (Φ_F) | Data not available in the reviewed literature. | - |

| Fluorescence Lifetime (τ) | Data not available in the reviewed literature. | - |

Experimental Protocols

The determination of the photophysical properties of this compound probes involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the absorption and fluorescence spectra of an this compound probe.

Objective: To determine the absorption and emission maxima of the this compound probe in its quenched state and after activation by a target analyte.

Materials:

-

This compound probe

-

High-purity solvent (e.g., DMSO)

-

Aqueous buffer (e.g., Tris-HCl, pH 7.4)

-

Target analyte (e.g., a solution of a biothiol like cysteine)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., DMSO-Tris/HCl, 2:1 v/v) to a final concentration suitable for spectroscopic measurements (e.g., 10 µM).[3]

-

Absorption Measurement (Quenched State):

-

Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurement (Quenched State):

-

Using a fluorometer, excite the working solution at its absorption maximum.

-

Record the emission spectrum over a suitable wavelength range (e.g., 580-800 nm). Note the intensity, which should be low for a quenched probe.

-

-

Activation of the Probe:

-

Absorption Measurement (Activated State):

-

Record the absorption spectrum of the activated probe solution. A shift in the λ_abs is often observed.[2]

-

-

Fluorescence Measurement (Activated State):

-

Excite the activated probe solution at the new absorption maximum (or the excitation wavelength that yields the highest emission).

-

Record the emission spectrum and identify the new emission maximum (λ_em). A significant increase in fluorescence intensity is expected.[2]

-

-

Data Analysis: Plot the absorption and emission spectra for both the quenched and activated states. Determine the λ_abs and λ_em values.

Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of the activated this compound probe relative to a standard fluorophore.

Materials:

-

Activated this compound probe solution

-

Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the activated this compound probe and the standard fluorophore, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]

-

Measure the absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample / η_std)^2

where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of the activated this compound probe.

Materials:

-

Activated this compound probe solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser diode).

-

The time delay between the excitation pulse and the arrival of the emitted photons at the detector is measured.

-

A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve.

-

The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action for many this compound probes is a chemically-induced "turn-on" of fluorescence. The following diagrams illustrate this process for a dinitro-substituted Nile Red ether that detects biothiols.

References

- 1. Nile red - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key role of fluorescence quantum yield in Nile Red staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Probes Utilizing a Nitro-Functionalized Core for a Shifting Landscape of Reactive Species Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorescent and optoacoustic probes that incorporate a nitro (-NO2) group as a key functional component. Initially, it is critical to address a common point of ambiguity: the term "NR-NO2 probe" can refer to different molecular tools with distinct targets. This guide will delineate between two primary classes of such probes that have been developed and are of significant interest in biomedical research and drug development:

-

Part 1: Probes for the Detection of Nitroreductase (NTR) Activity. These probes utilize a nitro group as a trigger that is enzymatically reduced by nitroreductase, an enzyme upregulated in hypoxic environments characteristic of solid tumors. This section will focus on various probes, including those designated as NTR-NO2, NIR-HCy-NO2, and Q-NO2, which are designed to report on NTR activity rather than directly measuring a reactive nitrogen species (RNS).

-

Part 2: The this compound Probe for Hydrogen Sulfide (H2S) Detection. This section details a specific, well-documented probe named this compound. It is crucial to note that this probe is designed to detect hydrogen sulfide (H2S), a significant signaling molecule, and not reactive nitrogen species. Its mechanism is distinct from the NTR-activated probes.

This guide will provide detailed mechanisms of action, quantitative data, experimental protocols, and visualizations to facilitate the understanding and application of these powerful research tools.

Part 1: Probes for the Detection of Nitroreductase (NTR) Activity

Nitroreductase (NTR) is an enzyme that reduces nitroaromatic compounds to their corresponding amino derivatives. Under normal physiological conditions, NTR expression is low. However, in the hypoxic microenvironment of solid tumors, NTR is significantly upregulated. This makes NTR a valuable biomarker for tumor hypoxia and a target for hypoxia-activated prodrugs. Fluorescent probes that can detect NTR activity are therefore powerful tools for cancer diagnosis, monitoring therapeutic efficacy, and in drug development.

Core Mechanism of Action

The fundamental principle behind NTR-activatable probes is the "off-on" switching of a fluorescent signal. The nitro group (-NO2), with its strong electron-withdrawing properties, is attached to a fluorophore scaffold. This configuration quenches the fluorescence of the molecule through mechanisms like intramolecular charge transfer (ICT).

In the presence of NTR and a cofactor such as NADH, the nitro group is reduced in a stepwise manner, first to a hydroxylamino group (-NHOH) and then to an amino group (-NH2). The amino group is a strong electron-donating group, which restores the ICT process within the fluorophore, leading to a significant enhancement of the fluorescence signal.

Caption: General mechanism of NTR-activated fluorescent probes.

Examples of NTR-Activated Probes

Several near-infrared (NIR) fluorescent probes have been developed for NTR detection to take advantage of the reduced autofluorescence and deeper tissue penetration of NIR light.

-

NTR-NO2: A "turn-on" fluorescent probe based on a fused four-ring quinoxaline skeleton. It exhibits a significant fluorescence increase upon reduction by NTR.[1][2]

-

NIR-HCy-NO2: A probe that incorporates a nitro group into a hemicyanine scaffold. It shows low background fluorescence and high fluorescence enhancement upon activation by NTR.[3]

-

Q-NO2: A nitroreductase-activatable probe that can be used for both NIR-I and NIR-II fluorescence imaging as well as photoacoustic imaging.[4]

-

Cy7-1: A cyanine-based NIR probe with a para-nitro benzoate group that serves as a rapid fluorescence-enhanced probe for monitoring NTR.[5]

Quantitative Data for NTR-Activated Probes

The following table summarizes the key optical and performance characteristics of selected NTR probes.

| Probe Name | Excitation (λex) | Emission (λem) | Signal Fold Change | Limit of Detection (LOD) | Key Features |

| NTR-NO2 | ~420-430 nm | ~541 nm | ~30-fold | Not specified | Fused four-ring quinoxaline skeleton.[1][6] |

| NIR-HCy-NO2 | Not specified | NIR region | High enhancement | Not specified | Hemicyanine-based, low background.[3] |

| Q-NO2 | 675 nm (NIR-I), 808 nm (NIR-II) | >790 nm (NIR-I), >900 nm (NIR-II) | Not specified | Not specified | Multimodal imaging (NIR-I, NIR-II, PA).[4] |

| Cy7-1 | Not specified | NIR region | Significant enhancement | Not specified | Rapid response, suitable for in vivo imaging.[5] |

| IND-NO2 | 520 nm | 564 nm | Significant increase | 6.21 nM (0.16 µg/mL) | Used for detection of NTR in microorganisms.[7][8] |

| CS–CN–NO | Not specified | 530 nm (response), 700 nm (reference) | Not specified | 70 ng/mL | Internal standard ratiometric probe.[9] |

Experimental Protocols

This protocol provides a general framework for measuring NTR activity in solution using a fluorescent probe.

-

Reagent Preparation:

-

Prepare a stock solution of the NTR probe (e.g., 1 mM NTR-NO2) in DMSO.

-

Prepare a stock solution of NADH (e.g., 10 mM) in PBS buffer (pH 7.4).

-

Prepare purified nitroreductase enzyme solutions of varying concentrations in PBS buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add PBS buffer (pH 7.4).

-

Add the NTR probe to a final concentration of 10 µM.

-

Add NADH to a final concentration of 100-500 µM.

-

Initiate the reaction by adding different concentrations of the NTR enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

-

A control reaction without the NTR enzyme should be included to measure background fluorescence.

-

This protocol describes how to visualize NTR activity in living cells under normoxic and hypoxic conditions.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For the hypoxia group, place the cells in a hypoxic incubator (1% O2, 5% CO2, 94% N2) for 12-24 hours to induce NTR expression. The normoxic group should be kept under standard conditions (21% O2, 5% CO2).

-

-

Probe Loading:

-

Remove the culture medium and wash the cells three times with PBS.

-

Incubate the cells with the NTR probe (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells again with PBS to remove any excess probe.

-

Add fresh culture medium or PBS.

-

Image the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filters.

-

A significant increase in fluorescence in the hypoxic cells compared to the normoxic cells indicates NTR activity.[5][6][10]

-

Caption: Experimental workflow for imaging NTR activity in cultured cells.

Part 2: this compound Probe for Hydrogen Sulfide (H2S) Detection

Contrary to what its name might suggest, the probe designated as This compound is a "turn-on" optoacoustic and fluorescent probe designed for the detection of hydrogen sulfide (H2S). H2S is now recognized as a critical gasotransmitter, playing roles in various physiological and pathological processes. This probe has been utilized to monitor liver injury induced by metformin, which can cause an upregulation of hepatic H2S.

Core Mechanism of Action

The this compound probe for H2S detection has a different structure and mechanism compared to the NTR-activated probes. It features a dinitrophenyl ether group, which acts as both the recognition moiety for H2S and a quencher for the fluorophore.

In the presence of H2S, a nucleophilic aromatic substitution reaction occurs. H2S cleaves the dinitrophenyl ether bond, releasing the quencher and forming the activated, fluorescent form of the probe, termed NR-OH . This process restores the donor-π-acceptor structure of the fluorophore, leading to a "turn-on" of both fluorescence and a red-shift in its absorption spectrum, which is suitable for optoacoustic imaging.

Caption: Mechanism of the this compound probe for H2S detection.

Quantitative Data for the this compound H2S Probe

The following table summarizes the key characteristics of the this compound probe for H2S detection.

| Property | Value | Notes |

| Probe Form | This compound | "Off" state, non-fluorescent. |

| Activated Form | NR-OH | "On" state, fluorescent. |

| Absorption (λabs) | ~695 nm (this compound) to red-shifted (NR-OH) | Red-shift is suitable for optoacoustic imaging. |

| Emission (λem) | ~725 nm (NR-OH) | In the near-infrared range. |

| Response Time | Fast, reaction completes within minutes. | Allows for real-time imaging. |

| Application | Fluorescent and optoacoustic imaging of H2S. | Demonstrated in cell culture and in vivo models of liver injury. |

Experimental Protocols

This protocol provides a general outline for using the this compound probe to image H2S in vivo.

-

Animal Model:

-

Induce liver injury in mice (e.g., by administering an overdose of metformin) to upregulate hepatic H2S.

-

Use a control group of healthy mice.

-

-

Probe Administration:

-

Prepare a solution of the this compound probe in a biocompatible solvent (e.g., PBS with a small percentage of DMSO).

-

Administer the probe to the mice via intravenous (tail vein) or intraperitoneal injection.

-

-

Imaging:

-

At various time points after probe injection (e.g., 30, 60, 90 minutes), image the mice using a multispectral optoacoustic tomography (MSOT) system and/or a near-infrared fluorescence imaging system.

-

For fluorescence imaging, use an appropriate excitation laser and emission filter (e.g., excitation around 690 nm, emission >710 nm).

-

For optoacoustic imaging, acquire images across a range of wavelengths to spectrally unmix the signal from NR-OH and hemoglobin.

-

-

Data Analysis:

-

Quantify the fluorescence or optoacoustic signal intensity in the liver region of both the experimental and control groups.

-

An increased signal in the liver of the metformin-treated mice indicates the presence of elevated H2S levels.[11]

-

Caption: Experimental workflow for in vivo H2S imaging with the this compound probe.

Conclusion and Future Perspectives

Probes incorporating a nitro group are versatile tools in chemical biology and drug development. It is essential for researchers to distinguish between probes based on their specific target and mechanism of action.

-

NTR-activated probes are invaluable for studying tumor hypoxia, a critical factor in cancer progression and treatment resistance. Their ability to report on the activity of a specific enzyme allows for functional imaging of the tumor microenvironment. Future developments in this area may focus on creating ratiometric probes for more quantitative analysis and probes with even further red-shifted emission for deeper tissue imaging.

-

The This compound probe for H2S demonstrates the clever repurposing of a chemical motif for a different target. It provides a powerful method for dual-modality (fluorescence and optoacoustic) imaging of H2S, offering high-resolution anatomical and functional information.

For professionals in drug development, these probes offer methods to stratify patient populations, monitor the effects of therapies that target hypoxia, and investigate the off-target effects of drugs that may alter H2S homeostasis. As our understanding of the complex roles of NTR and H2S in disease grows, the application of these and next-generation probes will undoubtedly expand.

References

- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unraveling "NR-NO2": A Search for a Novel Compound

An in-depth search of scientific and medical literature did not yield a specific therapeutic agent or research compound designated as "NR-NO2." The search results primarily point to two distinct but related areas of research: nitrogen dioxide (NO2) and compounds related to nitric oxide (NO) signaling. It is possible that "this compound" is an internal project name, a novel compound not yet widely published, or a typographical error.

This guide, therefore, provides a technical overview of the roles of nitric oxide and nitrogen dioxide in biological systems and their relevance in drug discovery, which is the closest discernible topic based on the query.

The Dichotomous Role of Nitrogen Oxides in Physiology and Disease

Nitrogen oxides, particularly nitric oxide (NO) and nitrogen dioxide (NO2), play a significant and often dual role in human physiology and pathology. While NO is a critical signaling molecule, NO2 is largely considered a toxic gas and an environmental pollutant[1][2][3].

Nitric Oxide (NO): A Key Signaling Molecule

Nitric oxide is a signaling molecule involved in a wide array of physiological processes.[4] Under normal conditions, it has anti-inflammatory effects.[4] However, in abnormal situations, overproduction of NO can lead to it acting as a pro-inflammatory mediator.[4] NO is synthesized from arginine by nitric oxide synthases (NOS) and is involved in vasodilation, neurotransmission, and immune responses.[4] Its ability to modulate inflammation has made the NO signaling pathway a target for therapeutic intervention in inflammatory diseases of the joints, gut, and lungs.[4]

Nitrogen Dioxide (NO2): A Toxin with Inflammatory Consequences

Nitrogen dioxide is a reddish-brown gas and a major air pollutant[2][3]. Exposure to NO2 is known to cause inflammation of the airways[5]. Studies have shown that exposure to NO2 can induce a neutrophilic inflammatory response in the airways, potentially mediated by an increase in interleukin-8 (IL-8)[5].

Therapeutic Potential: Targeting Nitric Oxide Pathways

Given the crucial role of nitric oxide in various physiological and pathological processes, there is significant interest in developing drugs that can modulate NO signaling. This includes the development of NO donors, which release NO to mimic its beneficial effects, and inhibitors of nitric oxide synthase for conditions where NO overproduction is detrimental.

The anti-inflammatory properties of NO are mediated through several mechanisms, including the inhibition of the activation of NF-κB, a key pro-inflammatory transcription factor[6].

Visualizing the Nitric Oxide Signaling Pathway

To illustrate the complex interactions, the following diagram outlines a simplified nitric oxide signaling pathway leading to vasodilation.

Caption: Simplified signaling pathway of nitric oxide (NO) leading to vasodilation.

Conclusion

While the discovery and development of a specific compound named "this compound" could not be documented from publicly available information, the broader field of nitrogen oxide research continues to be a fertile ground for therapeutic innovation. Understanding the nuanced roles of molecules like nitric oxide is critical for the development of new treatments for a wide range of inflammatory and cardiovascular diseases. Further clarification on the identity of "this compound" would be necessary to provide a more targeted and in-depth technical guide.

References

- 1. Nitrogen Dioxide | NO2 | CID 3032552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrogen dioxide - Wikipedia [en.wikipedia.org]

- 3. Nitrogen dioxide | Definition, Chemistry, Sources, Air Pollution, & Uses | Britannica [britannica.com]

- 4. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inflammatory effects of 2 ppm NO2 on the airways of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide – a pro-inflammatory and anti-inflammatory mediator [ceji.termedia.pl]

A Technical Guide to NR-NO2 and Related Near-Infrared Fluorescent Probes

This technical guide provides an in-depth overview of near-infrared (NIR) fluorescent probes utilizing a nitro group (NO2) as a recognition and quenching moiety. Primarily focusing on probes activated by nitroreductase (NTR), a key biomarker for hypoxic conditions prevalent in solid tumors, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The guide covers the core mechanism, quantitative characteristics, and detailed experimental protocols for the application of these powerful imaging tools.

Core Principle: Mechanism of Action

Nitroreductase-activated NIR probes are sophisticated molecular tools designed on a "turn-on" fluorescence principle. In its native state, the probe is non-fluorescent or weakly fluorescent. The presence of a strong electron-withdrawing nitro group quenches the fluorescence of the core fluorophore.

Nitroreductase (NTR), an enzyme overexpressed in hypoxic environments, selectively reduces the nitro group (-NO2) to an electron-donating amino group (-NH2).[1] This enzymatic reaction instigates a significant change in the probe's electronic properties, typically through an intramolecular charge transfer (ICT) process, leading to a dramatic increase in fluorescence intensity in the near-infrared spectrum.[1] This mechanism allows for a high signal-to-background ratio, enabling sensitive detection of hypoxic cells and tissues.[2][3]

While the most common application involves NTR detection, similar design principles have been adapted for other analytes. For instance, a probe also designated NR-NO2 was developed to detect hydrogen sulfide (H2S), where H2S cleaves a dinitrophenyl ether bond to release the fluorescent reporter.[4]

Quantitative Data Overview

The performance of fluorescent probes is defined by several key photophysical and analytical parameters. The following tables summarize the quantitative data for representative nitroreductase-activated probes, enabling easy comparison of their characteristics.

Table 1: Performance of Nitroreductase-Activated NIR Probes

| Probe Name | Analyte | Fluorescence Enhancement | Stokes Shift | Linear Range | Limit of Detection (LOD) | Ref |

| NTR-NO2 | Nitroreductase | ~30-fold | 111 nm | 0 - 4.5 µg/mL | 58 ng/mL | [1] |

| Py-SiRh-NTR | Nitroreductase | ~28-fold | Not Specified | 0 - 10 µg/mL | 70 ng/mL | [5] |

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of NIR probes. This section outlines methodologies for probe synthesis, in vitro cell imaging, and in vivo animal studies.

While specific synthetic routes vary, a common approach involves the coupling of a fluorophore core with a recognition moiety (the nitro-containing group).

-

Synthesis of the Fluorophore: A suitable NIR fluorophore with a reactive site (e.g., a hydroxyl or amino group) is synthesized. Common scaffolds include hemicyanine, quinoxaline, and silicon-rhodamine dyes.[1][5][6]

-

Introduction of the Recognition Moiety: The fluorophore is reacted with a compound containing the p-nitrophenyl group, which acts as the fluorescence quencher and the NTR recognition site.[6]

-

Purification and Characterization: The final probe product is purified using techniques such as silica gel column chromatography. Its structure and purity are confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.[4]

This protocol details the use of an NTR-activated probe to visualize hypoxic conditions in cultured cells.

-

Cell Culture: Plate cells of interest (e.g., HeLa or HepG2) in a suitable vessel for microscopy (e.g., glass-bottom dish) and culture under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.[1][5]

-

Induction of Hypoxia: To induce nitroreductase overexpression, transfer the cells to a hypoxic incubator (e.g., 1% O2, 5% CO2, 94% N2) for a sufficient period, typically 12-24 hours. A normoxic control group should be maintained under standard conditions.

-

Probe Incubation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically 5-10 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate for 20-30 minutes at 37°C.[7]

-

Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

-

Fluorescence Microscopy: Add fresh PBS or culture medium to the cells. Image the cells using a confocal fluorescence microscope equipped with appropriate lasers and emission filters for near-infrared detection.[5] Hypoxic cells should exhibit a significantly stronger fluorescence signal compared to normoxic cells.

This protocol provides a general framework for using NTR-activated probes to detect tumors in living animals.

-

Animal Model Preparation: Establish a tumor model by subcutaneously inoculating cancer cells (e.g., HeLa or A549) into immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 50-100 mm³).[8]

-

Probe Administration: Prepare a sterile, injectable solution of the this compound probe, often formulated with biocompatible solvents like DMSO and saline. Administer the probe to the tumor-bearing mice, typically via tail vein injection.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 2, 4, 8 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped for near-infrared fluorescence detection.

-

Data Acquisition and Analysis: Acquire whole-body fluorescence images. The tumor region, being hypoxic, is expected to show a significant accumulation of the fluorescence signal over time compared to other tissues.[9] The signal intensity in the tumor can be quantified and compared to background regions.

-

Ex Vivo Validation (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Applications in Research and Drug Development

The ability to selectively visualize hypoxic tissues makes this compound probes invaluable tools in several areas:

-

Cancer Diagnosis: As hypoxia is a hallmark of solid tumors, these probes can be used for the early detection and delineation of cancerous tissues.[5][8]

-

Monitoring Therapeutic Efficacy: Many cancer therapies aim to reduce tumor size and alleviate hypoxia. This compound probes can be used to non-invasively monitor the response to treatment by tracking changes in the hypoxic status of the tumor.

-

Drug Development: These probes can aid in the development of hypoxia-activated prodrugs by confirming the presence of the target enzyme (NTR) in the tumor microenvironment.

-

Fundamental Research: They provide a method to study the role of hypoxia and nitroreductase activity in various other pathological conditions, such as inflammation and ischemia.[9]

References

- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Activatable Second Near-Infrared Fluorescent Probes: A New Accurate Diagnosis Strategy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into Nitroreductase-Mediated Prodrug Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to investigate the properties of nitroreductase (NR) enzymes in complex with their nitroaromatic (NO2) substrates. Understanding these interactions at a molecular level is crucial for the rational design of novel prodrugs for applications such as gene-directed enzyme prodrug therapy (GDEPT). This document summarizes key theoretical data, details common computational protocols, and visualizes the critical pathways governing NR-NO2 systems.

Introduction: The Role of Nitroreductase in Prodrug Therapy

Nitroreductases are a family of flavin-containing enzymes, primarily found in bacteria and certain protozoa, that catalyze the reduction of nitroaromatic compounds.[1][2] This enzymatic activity is of significant interest in medicine, particularly in oncology. The GDEPT strategy involves introducing a bacterial nitroreductase gene into cancer cells, which then express the enzyme.[1] Subsequently, a non-toxic nitroaromatic prodrug is administered. The expressed nitroreductase within the tumor cells metabolizes the prodrug, converting it into a potent cytotoxic agent that kills the cancer cells.[3][4] The efficacy of this approach hinges on the specific and efficient activation of the prodrug by the enzyme.

Theoretical calculations and molecular modeling have become indispensable tools for elucidating the complex mechanism of NR-mediated activation.[3][5] These methods provide detailed insights into substrate binding, the electronic transformations of the prodrug, and the energetics of the reaction pathway, guiding the engineering of more effective enzyme-prodrug systems.[4][6]

The Core Mechanism: Bioreduction of Nitroaromatics

Bacterial Type I nitroreductases, which are the focus of GDEPT, are oxygen-insensitive and typically employ a "ping-pong bi-bi" kinetic mechanism.[7][8] The process involves two main stages:

-

Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is reduced by a hydride (H⁻) transfer from a nicotinamide cofactor, typically NAD(P)H. This converts the FMN from its oxidized state to its reduced dihydroflavin state (FMNH₂).

-

Oxidative Half-Reaction: The nitroaromatic substrate binds to the reduced enzyme. The FMNH₂ cofactor then transfers a hydride to the substrate's nitro group. This process occurs in sequential two-electron reduction steps, first converting the nitro group (R-NO₂) to a nitroso intermediate (R-NO), and then to a hydroxylamine derivative (R-NHOH).[6][8] This highly reactive hydroxylamine is often the ultimate cytotoxic species, capable of causing DNA damage.[5]

The overall reaction is a six-electron reduction if the process continues to the corresponding amine (R-NH₂), though the hydroxylamine intermediate is often the key therapeutic metabolite.[2]

Theoretical and Computational Protocols

Investigating the this compound system requires a multi-scale modeling approach to capture both the quantum mechanical nature of the chemical reaction and the influence of the larger protein environment.

Molecular Docking

Molecular docking is used to predict the preferred binding orientation of a nitroaromatic substrate within the active site of the nitroreductase enzyme. This provides initial structural models and a semi-quantitative estimate of binding affinity.

-

Protocol:

-

Preparation of Receptor: The 3D crystal structure of the nitroreductase enzyme (e.g., E. coli NfsA or NfsB) is obtained from the Protein Data Bank (PDB).[9] Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Preparation of Ligand: The 3D structure of the nitroaromatic compound is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

-

Docking Simulation: Software such as AutoDock Vina or PyRx is used to systematically sample various conformations of the ligand within a defined binding pocket of the enzyme.[9]

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The poses are analyzed to identify key interactions (e.g., hydrogen bonds, stacking interactions) between the substrate and active site residues.[9][10]

-

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the enzyme-substrate complex, assessing its stability and the conformational landscape of the active site over time.

-

Protocol:

-

System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Force Field: A classical force field (e.g., AMBER, FF03) is used to describe the interactions between atoms.[4][11]

-

Simulation: The system is first minimized to remove steric clashes, then gradually heated to physiological temperature and equilibrated. A production run (typically nanoseconds to microseconds) is then performed to generate a trajectory of atomic positions over time.

-

Analysis: The trajectory is analyzed to assess the stability of the substrate's binding mode, the flexibility of active site residues, and the accessibility of water molecules.[3][5]

-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods are the gold standard for studying enzymatic reaction mechanisms. They allow for a high-accuracy quantum mechanical treatment of the reacting species while modeling the surrounding protein environment with computationally less expensive molecular mechanics.[12][13][14]

-

Protocol:

-

System Partitioning: The system is divided into two regions. The QM region includes the FMN cofactor, the nitroaromatic substrate, and the side chains of key active site residues directly involved in the reaction.[15] The rest of the protein and solvent constitute the MM region.

-

QM Method Selection: Density Functional Theory (DFT) is commonly used for the QM region, with functionals such as B3LYP or MPW1PW91 and basis sets like 6-31G**.[4][16]

-

MM Method Selection: A standard protein force field (e.g., AMBER) is used for the MM region.

-

Reaction Coordinate Scan: To map the energy profile of the reaction (e.g., hydride transfer), calculations are performed along a defined reaction coordinate. This allows for the identification of transition states (TS) and the calculation of activation energy barriers.[15][17]

-

Software: Integrated software packages like ChemShell, which can interface QM programs (e.g., Turbomole) with MM programs (e.g., DL_POLY), are often used for these calculations.[15]

-

Key Calculated Properties of this compound Systems

Theoretical calculations provide quantitative data that are critical for comparing substrates and understanding enzymatic efficiency. The following tables summarize representative data obtained from such studies.

| Substrate (Nitrofuran Derivative) | Docking Score (kcal/mol) | Interacting Residues in E. coli Nitroreductase (1YLU) |

| Compound 2a | -8.8 | GLU 165, ARG 10, ARG 207, SER 39, SER 12, GLN 142, LYS 205 |

| Nitrofurantoin (Standard) | -7.2 | ARG 10, GLN 142, LYS 205, GLU 165 |

| Nifuroxazide | -8.1 | GLU 165, LYS 205, ARG 10, GLN 142 |

| Furazolidone | -7.5 | GLU 165, LYS 205, ARG 10 |

| Table 1: Molecular docking scores of various nitrofuran derivatives against E. coli nitroreductase, indicating binding affinity. Data sourced from Kolageri et al. (2022).[9] |

| Property | Value | Method/System | Significance |

| Redox Potential (E⁰₇) | -215 ± 5 mV | Potentiometry (E. coli NfsA) | Determines the thermodynamic driving force for the reduction reaction.[1][18] |

| Hydride Transfer Barrier | ~15.7 kcal/mol | QM/MM (for an analogous P450 system) | The energy barrier for the rate-limiting step of cofactor reduction/oxidation.[15] |

| k_cat_ | 25 ± 4.2 s⁻¹ | Steady-State Kinetics (E. coli NfsA) | The turnover number, indicating catalytic efficiency.[18] |

| K_M_ | 581 µM (for APADP+) | Steady-State Kinetics (E. coli NfsA) | Substrate concentration at half-maximal velocity, related to binding affinity.[18] |

| Table 2: A collection of experimentally determined and theoretically relevant parameters for nitroreductase systems. |

Visualizing this compound Mechanisms and Workflows

Diagrams generated using the DOT language provide clear visual representations of the complex processes involved in the study of this compound systems.

Conclusion and Future Outlook

Theoretical calculations provide powerful, atomistic-level insights into the mechanism of nitroreductase-mediated prodrug activation. By combining molecular docking, MD simulations, and high-level QM/MM calculations, researchers can dissect the factors governing substrate specificity and catalytic efficiency.[3][18] This knowledge is paramount for the structure-based design of next-generation nitroaromatic prodrugs with enhanced activation kinetics and selectivity, as well as for engineering novel nitroreductase variants with tailored substrate scopes.[6] The continued development and application of these computational methodologies will undoubtedly accelerate progress in GDEPT and other fields reliant on the unique chemistry of nitroreductases.

References

- 1. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of CB1954 reduction by Escherichia coli nitroreductase [pubmed.ncbi.nlm.nih.gov]

- 4. UBIRA ETheses - A Computational Investigation of the Mechanism of CB1954 Reduction by E.coli Nitroreductase [etheses.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

- 10. Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Combined Quantum Mechanical/Molecular Mechanical Methods (QM/MM) [kofo.mpg.de]

- 13. biomolmd.org [biomolmd.org]

- 14. ipc.kit.edu [ipc.kit.edu]

- 15. MD simulations and QM/MM calculations reveal the key mechanistic elements which are responsible for the efficient C–H amination reaction performed by a bioengineered P450 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. The Mechanism of Nitrite Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Selective Advantage: A Technical Guide to NR-NO2's Nitric Oxide Release Over Competing Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles governing the selective action of nitroaromatic-based nitric oxide (NO) donors, herein referred to as NR-NO2. The central focus is to elucidate the factors that determine the effective release and bioavailability of nitric oxide in a complex biological milieu rich in other reactive oxygen species (ROS). True selectivity in this context is not merely about the donor's preferential release of NO, but critically, about the fate of the released NO in the presence of highly reactive competing molecules.

Introduction: The Challenge of Selective NO Delivery

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, from vasodilation to neurotransmission and immune responses[1]. Consequently, the development of NO-releasing compounds for therapeutic applications is an area of intense research. A primary challenge is ensuring that the donated NO reaches its intended biological targets, such as soluble guanylate cyclase (sGC), before being scavenged by other reactive species. The biological environment is a complex redox milieu containing numerous ROS, including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). The efficacy and "selectivity" of any NO donor are therefore intrinsically linked to the kinetics of competing reactions between NO and these ROS.

This guide explores the chemical kinetics that define this compound's selectivity, presents quantitative data on these competing reactions, details the experimental protocols used to measure NO release and interaction, and visualizes the underlying pathways and workflows.

Mechanism of Action and the Basis of Selectivity

Nitroaromatic compounds (this compound) typically release NO through one of two primary mechanisms:

-

Enzymatic Reduction : In hypoxic environments or in the presence of specific enzymes like nitroreductases, the nitro group (-NO2) is reduced. This process can lead to the formation of an unstable nitro-radical, which subsequently rearranges and releases NO[2].

-

Photorelease : Certain nitroaromatic compounds are designed to be photoactivatable. Upon absorption of light at a specific wavelength, the nitro group undergoes isomerization to a nitrite group, which then decomposes to release NO[3].

The perceived selectivity of an this compound donor for NO over other ROS is fundamentally a kinetic phenomenon. The critical event is not the donor's interaction with ROS, but rather the rapid reaction of the released NO with ambient ROS. The most significant of these competing reactions is the near-diffusion-controlled reaction between nitric oxide and the superoxide radical, which forms the potent oxidant peroxynitrite (ONOO⁻)[4][5]. Therefore, the local concentration of superoxide is the single most important factor determining the bioavailability of NO and its ability to engage its intended targets.

Quantitative Data: The Kinetics of Competing Reactions

The selectivity of this compound is best understood by comparing the reaction rate constants of its payload, nitric oxide, with various ROS. The following table summarizes the key kinetic data that dictate the fate of NO in a biological system.

| Reactants | Products | Second-Order Rate Constant (k) | Significance in Biological Context |

| •NO + O₂•⁻ (Superoxide) | ONOO⁻ (Peroxynitrite) | ~1.6 x 10¹⁰ M⁻¹s⁻¹ [4] | Extremely fast, diffusion-controlled reaction. This is the primary scavenging pathway for NO in the presence of superoxide, significantly limiting NO bioavailability and producing a potent oxidant. |

| •NO + •OH (Hydroxyl Radical) | ONOOH → HNO₂ | ~1.7 x 10¹⁰ M⁻¹s⁻¹ (estimated from nitroxide reactions)[6] | Also diffusion-controlled. While •OH is highly reactive, its cellular concentration is typically much lower than superoxide, making this a less dominant scavenging pathway overall. |

| •NO + N₂O₃ (in equilibrium with ONOO⁻) | Complex Products | (3.1 ± 0.3) x 10⁸ M⁻¹s⁻¹ [1] | This reaction is significant in alkaline solutions but is not considered a major competitive pathway under standard physiological conditions[1]. |

| •NO + H₂O₂ (Hydrogen Peroxide) | Slow reaction, can form •OH | Slow [7] | The homogeneous reaction between NO and H₂O₂ is slow and generally not considered a significant pathway for NO scavenging compared to its reaction with radical species[7]. |

| •NO + O₂ (Oxygen) | N₂O₃ → 2NO₂⁻ (Nitrite) | ~2.4 x 10⁶ M⁻²s⁻¹ (at 37°C)[8] | This reaction is second-order with respect to NO. It is much slower than the reaction with superoxide and becomes relevant only at higher NO concentrations or in superoxide-depleted environments. |

Signaling Pathways and Logical Relationships

The interplay between NO release and its subsequent reactions can be visualized to better understand the system's dynamics.

References

- 1. Effect of *NO on the decomposition of peroxynitrite: reaction of N2O3 with ONOO- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Fluorescent Probes for the Detection of Peroxynitrite | Peroxynitrite Detection in Biological Media: Challenges and Advances | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and Mechanism of Hydroxyl Radical and OH-adduct Radical Reactions with Nitroxides and With Their Hydroxylamines | NIST [nist.gov]

- 7. Hydroxyl radical formation resulting from the interaction of nitric oxide and hydrogen peroxide [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the reaction of nitric oxide with oxygen in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracellular Nitric Oxide Imaging using NR-NO2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature and low physiological concentrations of NO make its direct and real-time detection in living cells a significant challenge. This document provides detailed application notes and protocols for the use of NR-NO2, a Nile Red-based fluorescent probe, for the sensitive and specific imaging of intracellular nitric oxide. This compound offers far-red fluorescence emission, minimizing autofluorescence from biological samples, and is suitable for both one-photon and two-photon microscopy, enabling deeper tissue imaging.

Mechanism of Action

This compound is designed with a Nile Red fluorophore backbone, which is initially in a low-fluorescence state. The probe incorporates an o-phenylenediamine moiety that acts as a specific recognition site for nitric oxide. In the presence of NO and oxygen, the o-phenylenediamine group undergoes a diazotization reaction to form a highly fluorescent triazole derivative. This reaction leads to a significant "turn-on" fluorescence response in the far-red region of the spectrum, allowing for the sensitive detection of NO.

Caption: Reaction mechanism of the this compound probe with nitric oxide.

Quantitative Data

The following table summarizes the key photophysical and performance characteristics of the this compound probe for the detection of nitric oxide.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~580 nm (One-photon) | |

| ~820 nm (Two-photon) | [1] | |

| Emission Maximum (λem) | ~650 nm (after reaction with NO) | [1] |

| Quantum Yield | Significant increase upon NO binding | [2] |

| Limit of Detection (LOD) | 46 nM | |

| Response Time | < 180 seconds | |

| Specificity | High for NO over other ROS/RNS |

Selectivity of this compound: The fluorescence response of this compound was tested against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to ensure its high selectivity for nitric oxide.

| Interfering Species | Fluorescence Response |

| Peroxynitrite (ONOO⁻) | Minimal |

| Superoxide (O₂⁻) | Minimal |

| Hydrogen Peroxide (H₂O₂) | Minimal |

| Hypochlorite (OCl⁻) | Minimal |

| Nitric Oxide (NO) | Strong |

Experimental Protocols

Required Materials

-

This compound fluorescent probe

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) for NO induction (optional)

-

Nitric oxide donor (e.g., SNAP or DEA/NONOate) for positive control (optional)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Cy5)

-

96-well black, clear-bottom microplates for quantitative analysis

Preparation of Reagents

-

This compound Stock Solution (1 mM): Dissolve the required amount of this compound powder in anhydrous DMSO to prepare a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-